Tert-butyl 4-(aminomethyl)-4-(3,4-dichlorophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-4-(3,4-dichlorophenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-(3,4-dichlorophenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Aminomethyl Group: This step involves the introduction of the aminomethyl group at the 4-position of the piperidine ring. This can be achieved through reductive amination or other suitable methods.
Attachment of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-(3,4-dichlorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Piperidine derivatives are often investigated for their pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(3,4-dichlorophenyl)piperidine-1-carboxylate would depend on its specific biological targets. Generally, piperidine derivatives can interact with various receptors, enzymes, or ion channels in the body, leading to their pharmacological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which forms the core structure of many derivatives.
Methylphenidate: A piperidine derivative used as a medication for ADHD.
Fentanyl: A potent synthetic opioid with a piperidine core.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(3,4-dichlorophenyl)piperidine-1-carboxylate is unique due to the presence of the tert-butyl ester and the 3,4-dichlorophenyl group, which may confer specific pharmacological properties and chemical reactivity.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(3,4-dichlorophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9,11,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRUTOHTXXFOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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